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molecular formula C18H16O2 B1625579 1-Phenacyl-2-tetralone CAS No. 57859-83-3

1-Phenacyl-2-tetralone

Cat. No. B1625579
M. Wt: 264.3 g/mol
InChI Key: CTMLFTIHVVMDFE-UHFFFAOYSA-N
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Patent
US03997557

Procedure details

20 g (0.1 mole) of phenacyl bromide and 65 ml. of toluene are added dropwise during 30 minutes to a refluxing stirred solution of 20 g (0.1 mole) of 1-(3,4-dihydro-2-napthyl)pyrrolidine and 50 ml. of toluene. The mixture is heated under reflux for 3 hours, diluted with 50 ml. of water, refluxed for 4 hours and cooled. The layers separate, the aqueous phase is extracted with benzene, the organic solution is dried and concentrated to an oil. The oil is crystallized from a 30°-60° petroleum ether-ether mixture to give 1-phenacyl-2-tetralone as tan crystals, m.p. 48°-52° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1](Br)[C:2]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)=[O:3].C1(C)C=CC=CC=1.[CH:18]1[C:27]2[C:22](=[CH:23][CH:24]=[CH:25][CH:26]=2)[CH2:21][CH2:20][C:19]=1N1CCCC1.[OH2:33]>>[CH2:1]([CH:18]1[C:27]2[C:22](=[CH:23][CH:24]=[CH:25][CH:26]=2)[CH2:21][CH2:20][C:19]1=[O:33])[C:2]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)=[O:3]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(C(=O)C1=CC=CC=C1)Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
20 g
Type
reactant
Smiles
C1=C(CCC2=CC=CC=C12)N1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
ADDITION
Type
ADDITION
Details
diluted with 50 ml
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The layers separate
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted with benzene
CUSTOM
Type
CUSTOM
Details
the organic solution is dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil
CUSTOM
Type
CUSTOM
Details
The oil is crystallized from a 30°-60° petroleum ether-ether mixture

Outcomes

Product
Name
Type
product
Smiles
C(C(=O)C1=CC=CC=C1)C1C(CCC2=CC=CC=C12)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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